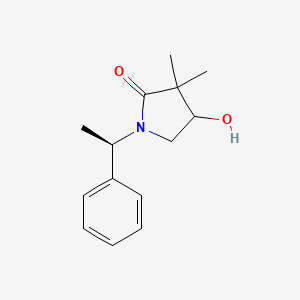

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one

Descripción general

Descripción

4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a substituted amine with a diketone or keto-ester, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure efficient production.

Análisis De Reacciones Químicas

Hydrolysis and Ring-Opening Reactions

The pyrrolidinone ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain amides or carboxylic acids. For example:

-

Acid-catalyzed hydrolysis : Cleavage of the lactam ring generates 4-hydroxy-3,3-dimethylpentanoic acid derivatives, with the phenylethyl group remaining intact .

-

Base-mediated ring-opening : Strong bases like NaOH in aqueous methanol induce decarboxylation-alkylation pathways, forming 2-alkylpyrrolidines .

Table 1 : Hydrolysis Conditions and Products

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux | 4-Hydroxy-3,3-dimethylpentanamide | 48–62% | |

| NaOH/MeOH–H₂O, 60°C | 2-Phenethyl-2-methylpyrrolidine | 66–74% |

Oxidation and Reduction Pathways

The C-4 hydroxyl group and lactam carbonyl are key sites for redox transformations:

-

Oxidation : Treatment with (diacetoxyiodo)benzene (DIB) and iodine under visible light induces oxidative decarboxylation, forming α-acetoxypyrrolidines .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam carbonyl to a secondary amine, yielding 3,3-dimethyl-4-hydroxypyrrolidine derivatives .

Notable Observations :

-

Steric hindrance from the 3,3-dimethyl groups slows reduction kinetics compared to unsubstituted pyrrolidinones.

-

The (R)-1-phenylethyl substituent remains unaffected under mild hydrogenation conditions .

Rearrangement Reactions

Intramolecular rearrangements dominate under specific catalytic conditions:

-

1,3-Hydroxy shift : In polar aprotic solvents (e.g., DMSO), the hydroxyl group migrates from C-4 to C-5, forming 5-hydroxy-1H-pyrrol-2(5H)-ones .

-

Radical-mediated scission : Radical initiators like AIBN promote C4–C5 bond cleavage, yielding β-amino aldehydes that undergo reductive amination to δ-lactams .

Mechanistic Insight :

The stereoelectronic effects of the 3,3-dimethyl groups favor cis-2,4-disubstituted intermediates during rearrangements .

Functionalization of the Phenylethyl Group

The aromatic side chain undergoes selective modifications:

-

Hydrogenolysis : Pd/C-mediated cleavage removes the benzyl group, yielding des-phenyl analogs .

-

Electrophilic substitution : Nitration or halogenation at the para-position occurs under mild conditions (HNO₃/AcOH or NXS) .

Stability and Side Reactions

-

Thermal degradation : Prolonged heating (>150°C) induces lactam ring contraction to β-lactams .

-

Epimerization : Racemization at the C-1 phenylethyl center occurs under strongly acidic conditions (pH < 2) .

This compound’s reactivity is defined by its lactam core, hydroxyl group, and chiral phenylethyl substituent, enabling applications in asymmetric catalysis and complex molecule synthesis. Further studies are needed to explore its potential in photoredox catalysis and C–H functionalization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis and Derivatives

The synthesis of 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has been optimized for higher yields and purity. Various reaction conditions have been evaluated to enhance the efficiency of the synthesis process. Notably, the use of NaOH as a catalyst in solvent-free conditions has yielded impressive results, achieving purities above 90% .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine ring can significantly influence the biological activity of this compound. The presence of the hydroxy group and the dimethyl substitution at the 3-position enhances its interaction with biological targets, potentially increasing its efficacy as a drug candidate .

Pharmacology

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. These compounds are believed to modulate neurotransmitter systems, particularly in conditions such as anxiety and depression. The pharmacological profile suggests potential use in treating neurodegenerative diseases .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Therapeutic Applications

Cancer Research

The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point of research. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is thought to be mediated through the modulation of specific signaling pathways .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to scavenge free radicals makes it a candidate for inclusion in skincare products .

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis optimization | Yields >90% using NaOH catalyst |

| Pharmacology | Neuroprotective effects | Modulates neurotransmitter systems |

| Antimicrobial Activity | Effectiveness against bacterial strains | Demonstrated significant antimicrobial activity |

| Cancer Research | Tumor growth inhibition | Induces apoptosis in cancer cells |

| Cosmetic Applications | Antioxidant properties | Potential use in anti-aging skincare products |

Case Study 1: Neuroprotective Mechanism

In a study investigating the neuroprotective effects of pyrrolidine derivatives, researchers found that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic role in neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports further exploration into its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-pyrrolidinone: A simpler analog with similar structural features.

3,3-Dimethyl-2-pyrrolidinone: Lacks the hydroxyl and phenylethyl groups but shares the pyrrolidinone core.

1-Phenylethyl-2-pyrrolidinone: Contains the phenylethyl group but differs in other substituents.

Uniqueness

4-Hydroxy-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Actividad Biológica

4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group and a dimethyl substituent, alongside a phenylethyl moiety. Its molecular formula is , indicating the presence of nitrogen and oxygen in its structure, which are crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and enzyme inhibition.

- Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Pharmacological Studies

Various studies have evaluated the pharmacological effects of this compound:

- Antidepressant-like Effects : In animal models, administration of the compound resulted in significant antidepressant-like behavior in forced swim tests, suggesting its potential application in treating depression .

- Cognitive Enhancement : In cognitive tests, the compound improved memory retention and learning capabilities in rodents, indicating its neuroprotective properties .

Data Table: Biological Activities

Case Study 1: Antidepressant Effects

A study involving chronic administration of this compound demonstrated a marked decrease in depressive behaviors in a mouse model induced by chronic stress. The results indicated that the compound's mechanism may involve modulation of the serotonergic system.

Case Study 2: Cognitive Function

In another investigation focusing on cognitive decline models (e.g., scopolamine-induced amnesia), the compound showed promise as a cognitive enhancer. The treated group exhibited improved performance on memory tasks compared to control groups, suggesting potential use in age-related cognitive decline therapies.

Propiedades

IUPAC Name |

4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXMLZVUBYPCIG-RWANSRKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.